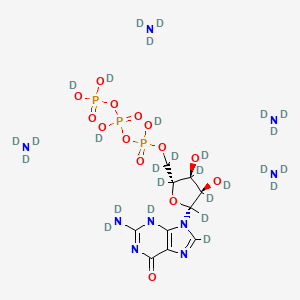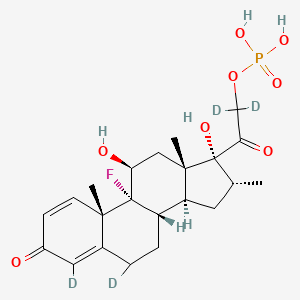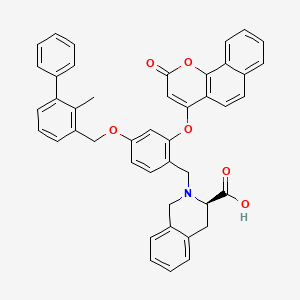
Guanosine 5'-triphosphate (GTP), ammonium salt-d27
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine 5’-triphosphate (GTP), ammonium salt-d27 is a deuterium-labeled version of Guanosine 5’-triphosphate (GTP), ammonium salt. This compound is a purine nucleoside triphosphate and plays a crucial role in various biological processes. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Guanosine 5’-triphosphate is typically synthesized through the enzymatic phosphorylation of guanosine 5’-monophosphate. The process involves the use of specific enzymes that facilitate the addition of phosphate groups to the guanosine molecule . The deuterium-labeled version, Guanosine 5’-triphosphate (GTP), ammonium salt-d27, is prepared by incorporating stable heavy isotopes of hydrogen (deuterium) into the molecule .
Industrial Production Methods
Industrial production of Guanosine 5’-triphosphate involves large-scale enzymatic reactions followed by purification using ion exchange chromatography. This method ensures high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Guanosine 5’-triphosphate can lead to the formation of guanosine diphosphate (GDP) and guanosine monophosphate (GMP) .
Aplicaciones Científicas De Investigación
Guanosine 5’-triphosphate (GTP), ammonium salt-d27 has a wide range of applications in scientific research:
Chemistry: Used as a substrate in various enzymatic reactions and as a tracer in metabolic studies.
Medicine: Used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Utilized in the production of RNA and DNA during transcription and replication processes.
Mecanismo De Acción
Guanosine 5’-triphosphate functions as a carrier of phosphates and pyrophosphates, channeling chemical energy into specific biosynthetic pathways. It activates signal transducing G-proteins, which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades . The molecular targets include GTP-binding proteins and various enzymes involved in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Guanosine 5’-triphosphate sodium salt hydrate
- Guanosine 5’-[β,γ-imido]triphosphate trisodium salt hydrate
- Guanosine 5’-triphosphate trisodium salt
Uniqueness
Guanosine 5’-triphosphate (GTP), ammonium salt-d27 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a stable isotope that can be easily traced in various biological systems, making it invaluable for research purposes .
Propiedades
Fórmula molecular |
C10H28N9O14P3 |
|---|---|
Peso molecular |
619.48 g/mol |
InChI |
InChI=1S/C10H16N5O14P3.4H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);4*1H3/t3-,5-,6-,9-;;;;/m1..../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;;;/hD19 |
Clave InChI |
QTWNASBTVYMQDQ-FCQNNZSGSA-N |
SMILES isomérico |
[2H]C1=NC2=C(N1[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N(C(=NC2=O)N([2H])[2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H] |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N.N.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)







